N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound features an acetamide core with a 4-chlorophenyl substituent on the nitrogen atom. A sulfanyl (-S-) group bridges the acetamide to a 3-oxo-3,4-dihydropyrazine ring, which is substituted with a 4-methylphenyl group at position 4 (Fig. 1).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-13-2-8-16(9-3-13)23-11-10-21-18(19(23)25)26-12-17(24)22-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJOKWIELCNIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance, derivatives featuring the 1,3,4-oxadiazole and piperidine moieties have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . Although specific data on this compound is limited, its structural analogs suggest a promising antibacterial profile.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, compounds containing similar sulfamoyl functionalities have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. In studies, several compounds exhibited IC50 values significantly lower than standard inhibitors, indicating their potency . While direct studies on this specific compound are scarce, the presence of sulfamoyl and pyrazine functionalities suggests similar enzyme inhibition capabilities.
Study 1: Synthesis and Evaluation
A study synthesized a series of compounds related to this compound. These compounds were evaluated for their biological activities using various assays. The results indicated that many of these derivatives showed significant antibacterial activity and strong inhibition against AChE and urease .
Study 2: Pharmacological Profiles
Another investigation focused on the pharmacological profiles of structurally related compounds. The findings revealed that compounds containing 1,3,4-oxadiazole cores exhibited various biological activities, including anti-inflammatory and anticancer effects. The study suggested that modifications in the phenyl rings could enhance the biological efficacy of these compounds .
Comparative Analysis of Related Compounds
| Compound Name | Antibacterial Activity | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
|---|---|---|---|
| Compound A | Moderate | 1.21 | 2.14 |
| Compound B | Strong | 0.63 | 1.13 |
| This compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Pyrazine vs. Pyrimidine Derivatives
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (): Replacing the dihydropyrazine with a 4,6-diaminopyrimidine ring enhances hydrogen-bonding capacity due to the two amino groups. The pyrimidine ring’s aromaticity and planarity may improve stacking interactions in biological targets compared to the partially saturated dihydropyrazine. Crystal structure analysis reveals intramolecular hydrogen bonds (N–H···N/O) that stabilize the conformation .
- 2-(4-Bromophenyl)-N-(Pyrazin-2-yl)Acetamide (): The pyrazine ring lacks substitution, reducing steric hindrance. The bromophenyl group increases lipophilicity compared to the chlorophenyl analog. Weak intermolecular C–H···N/O interactions dominate crystal packing, suggesting lower melting points than diaminopyrimidine derivatives .
Oxadiazole and Benzothiazine Derivatives
- N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (): The 1,3,4-oxadiazole ring introduces a five-membered heterocycle with two nitrogen atoms, enhancing rigidity. The indole substituent may confer selectivity for serotonin-related targets.
YHV98-4 (Benzothiazine Analog) ():
Substituting dihydropyrazine with a benzo[b][1,4]thiazine ring increases aromatic surface area, favoring π-π interactions. The sulfur atom in the thiazine ring may improve metabolic stability compared to pyrazine derivatives .
Substituent Effects on the Aromatic Rings
Chlorophenyl vs. Methylphenyl/Methoxyphenyl
- However, steric bulk may reduce binding affinity compared to the simpler 4-chlorophenyl derivative .
- 2-{[4-(4-Chlorophenyl)-3-Oxo-3,4-Dihydropyrazin-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Acetamide (): The 2-methoxyphenyl group introduces an electron-donating substituent, altering electronic distribution and solubility. The methoxy group may engage in hydrogen bonding, as seen in similar acetamide crystal structures .
Research Findings and Trends
- Electronic Effects : Chlorine (electron-withdrawing) and methyl/methoxy (electron-donating) groups modulate electron density, affecting binding to targets like kinases or GPCRs.
- Hydrogen Bonding: Pyrimidine and pyrazine derivatives with amino or carbonyl groups show stronger intermolecular interactions, correlating with higher melting points .
- Metabolic Stability: Sulfur-containing heterocycles (e.g., thiazine, thienopyrimidine) may resist oxidative metabolism better than nitrogen-rich rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
